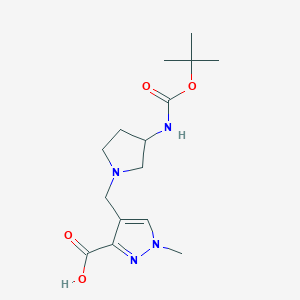

4-((3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

The compound 4-((3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid (hereafter referred to as the "target compound") is a pyrazole-based molecule featuring a pyrrolidine ring linked via a methyl group to the pyrazole core. Key structural elements include:

- A pyrrolidin-3-ylmethyl substituent at position 4 of the pyrazole, with a tert-butoxycarbonyl (Boc) -protected amine on the pyrrolidine ring. This Boc group enhances solubility and stability during synthetic processes .

The Boc group is typically introduced to protect amines during multi-step syntheses, enabling selective deprotection in later stages .

Properties

IUPAC Name |

1-methyl-4-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]methyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4/c1-15(2,3)23-14(22)16-11-5-6-19(9-11)8-10-7-18(4)17-12(10)13(20)21/h7,11H,5-6,8-9H2,1-4H3,(H,16,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXIOTKPJWOGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN(N=C2C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl (Boc) as a protecting group. The Boc group is introduced under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: : The pyrazole ring can be reduced to form different derivatives.

Substitution: : The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Esters, amides, and other carboxylic acid derivatives.

Reduction: : Reduced pyrazole derivatives.

Substitution: : Substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for biological receptors or enzymes.

Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

Industry: : It might find use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-3-Carboxylic Acid Derivatives

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-3-carboxylic acid

- Molecular Formula : C₁₀H₁₅N₃O₄

- Key Differences : Lacks the pyrrolidinylmethyl group, resulting in a simpler structure.

- Properties: Lower molecular weight (241.24 g/mol vs. ~326.35 g/mol for the target compound). Storage at 2–8°C indicates moderate stability, likely due to the Boc group .

6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic Acid (FMPPP)

- Molecular Formula : C₁₄H₁₀F₃N₃O

- Key Differences : Incorporates a trifluoromethylbenzyl group instead of the pyrrolidine moiety.

- Properties :

- The trifluoromethyl group enhances lipophilicity and metabolic stability, favoring blood-brain barrier penetration.

- Demonstrated anti-proliferative activity against prostate cancer via autophagy induction and mTOR pathway inhibition .

- Lower molecular weight (293.25 g/mol) compared to the target compound suggests differences in pharmacokinetics.

Boc-Protected Heterocyclic Amines

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic Acid

- Molecular Formula : C₁₃H₁₉N₃O₄

- Key Differences : Replaces pyrrolidine with a smaller azetidine (4-membered ring) .

- Molecular weight (281.31 g/mol) is intermediate between the target compound and simpler pyrazole derivatives .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Molecular Formula: C₁₇H₂₃NO₄

- Key Differences : Features a piperidine ring (6-membered) with a phenyl substituent.

- Higher molecular weight (305.37 g/mol) and aromaticity may reduce solubility compared to the target compound .

Complex Pyrrolidine-Pyrazole Hybrids

5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]...methyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

- Molecular Formula : C₃₀H₃₄N₄O₆

- Key Differences : Includes an additional Fmoc (fluorenylmethoxycarbonyl) protecting group.

- Properties :

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Efficiency : Boc-protected analogs (e.g., ) achieve high yields (94–98%) under CuCl₂ catalysis, suggesting robustness for scaling the target compound’s synthesis .

- Conformational Effects : Azetidine’s strained ring vs. pyrrolidine’s flexibility demonstrates how ring size modulates molecular interactions .

Biological Activity

4-((3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Weight: 335.40 g/mol

CAS Number: 1033713-58-4

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to pyrazole derivatives. While specific data on the compound is limited, related studies indicate that pyrazole derivatives exhibit significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 5 |

| Compound B | S. aureus | 10 |

| This compound | TBD | TBD |

Note: Values are indicative based on related studies; specific values for the compound may require further investigation.

The proposed mechanism of action for similar pyrazole compounds involves the inhibition of bacterial cell wall synthesis and disruption of DNA replication processes. The presence of the tert-butoxycarbonyl group may enhance membrane permeability, allowing for better interaction with bacterial targets.

Study on Antimicrobial Efficacy

A study published in MDPI explored the synthesis and antibacterial activity of various pyrazole derivatives, noting that compounds with similar structures to our compound exhibited promising results against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed MIC values as low as 180 nM against resistant strains of Staphylococcus aureus .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that the compound may have favorable absorption characteristics due to its lipophilic nature. However, toxicity assessments are crucial to evaluate its safety profile in clinical applications. No specific toxicological data for this compound was found; thus, further studies are necessary to establish safety margins.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-((3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid?

- Methodology : The synthesis typically involves multi-step processes. A common approach includes:

- Step 1 : Protection of the pyrrolidine amine using Boc anhydride (tert-butoxycarbonyl) under basic conditions (e.g., DMAP or triethylamine) .

- Step 2 : Functionalization of the pyrrolidine ring via alkylation or coupling reactions to introduce the methyl-pyrazole-carboxylic acid moiety. This may involve Mitsunobu reactions or nucleophilic substitution using intermediates like methyl 4-amino-1H-pyrazole-3-carboxylate .

- Step 3 : Deprotection and purification via column chromatography or recrystallization.

Q. How is the Boc-protected amine characterized in this compound?

- Analytical Techniques :

- FT-IR : Detection of the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ from the Boc group .

- ¹H/¹³C NMR : The tert-butyl group in Boc appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The carbamate NH proton is typically absent due to exchange broadening .

- LC-MS : Verification of molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with Boc cleavage .

Q. What stability considerations are critical for handling this compound?

- Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent Boc group hydrolysis.

- Decomposition Risks : Acidic or high-temperature conditions (>40°C) can cleave the Boc group, releasing CO₂ and tert-butanol. Monitor via TLC or HPLC for degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Approach :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, transition states, and intermediates for key steps like Boc protection or pyrazole cyclization .

- Reaction Path Screening : Tools like ICReDD integrate computational predictions with experimental validation to identify optimal catalysts (e.g., Pd(OAc)₂ for coupling reactions) and solvent systems (e.g., DMF or THF) .

- Case Study : A study on similar pyrazole derivatives achieved a 20% yield increase by optimizing reaction temperature and catalyst loading via computational-guided design .

Q. What strategies mitigate side reactions during pyrrolidine-pyrazole coupling?

- Solutions :

- Protecting Group Compatibility : Use orthogonal protection (e.g., Fmoc for amines) to avoid unintended deprotection during coupling .

- Catalyst Selection : Palladium-based catalysts (e.g., XPhos-Pd) improve regioselectivity in Suzuki-Miyaura couplings for aryl-pyrazole linkages .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) reduce nucleophilic side reactions compared to THF .

Q. How do structural modifications influence the biological activity of this compound?

- Mechanistic Insights :

- Pyrazole Core : The 1-methyl group enhances metabolic stability, while the carboxylic acid facilitates hydrogen bonding with biological targets (e.g., kinases or receptors) .

- Boc-Pyrrolidine : The bulky tert-butyl group may sterically hinder interactions with off-target proteins, improving selectivity .

- Experimental Validation : In vitro assays (e.g., enzyme inhibition or cell proliferation studies) for analogs show IC₅₀ values correlating with substituent electronegativity and steric bulk .

Q. How to resolve contradictions in spectroscopic data for intermediates?

- Validation Protocol :

- Multi-Technique Cross-Check : Combine NMR, HRMS, and X-ray crystallography to confirm regiochemistry of pyrazole substitution .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen positions in the pyrrolidine-pyrazole system .

- Example : A study resolved conflicting NMR assignments for a Boc-protected intermediate by synthesizing a deuterated analog and analyzing NOESY correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.